molecular formula C8H6Br2O4 B13813116 Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy- CAS No. 63990-67-0

Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-

Cat. No.: B13813116
CAS No.: 63990-67-0
M. Wt: 325.94 g/mol
InChI Key: LBLJLTFUJGPYID-UHFFFAOYSA-N
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Description

Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is a brominated derivative of acetophenone, characterized by the presence of three hydroxyl groups and two bromine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- typically involves the bromination of 2,4,6-trihydroxyacetophenone. The reaction is carried out using bromine in an organic solvent such as chloroform or acetic acid. The reaction conditions include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is unique due to the combination of multiple hydroxyl groups and bromine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

63990-67-0

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

1-(3,5-dibromo-2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O4/c1-2(11)3-6(12)4(9)8(14)5(10)7(3)13/h12-14H,1H3

InChI Key

LBLJLTFUJGPYID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)O

Origin of Product

United States

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